2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11006939
InChI: InChI=1S/C21H24N4OS/c1-4-25-19-8-6-5-7-18(19)23-21(25)27-14-20(26)24-22-13-16-9-11-17(12-10-16)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,26)/b22-13+
SMILES: CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(C)C
Molecular Formula: C21H24N4OS
Molecular Weight: 380.5 g/mol

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide

CAS No.:

Cat. No.: VC11006939

Molecular Formula: C21H24N4OS

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide -

Specification

Molecular Formula C21H24N4OS
Molecular Weight 380.5 g/mol
IUPAC Name 2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C21H24N4OS/c1-4-25-19-8-6-5-7-18(19)23-21(25)27-14-20(26)24-22-13-16-9-11-17(12-10-16)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,24,26)/b22-13+
Standard InChI Key CKVGLLSULKWAEV-LPYMAVHISA-N
Isomeric SMILES CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(C)C
SMILES CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(C)C
Canonical SMILES CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(C)C

Introduction

Key Functional Groups

  • Benzimidazole Core: Known for its biological activity, including antimicrobial and anticancer properties.

  • Hydrazide Linkage: Often associated with bioactivity due to its ability to form hydrogen bonds and interact with biological targets.

  • Sulfanyl Group: Enhances lipophilicity and may contribute to membrane permeability.

Synthesis

The synthesis of compounds like this typically involves multi-step reactions to introduce the benzimidazole core, sulfanyl linkage, and hydrazide group. Below is a general outline based on similar compounds:

  • Formation of Benzimidazole Core:

    • Condensation of o-phenylenediamine with an appropriate carboxylic acid or derivative under acidic conditions.

  • Introduction of Sulfanyl Group:

    • Reaction of the benzimidazole derivative with a thiol-containing reagent.

  • Hydrazide Functionalization:

    • Acylation of the sulfanyl-benzimidazole intermediate with hydrazine derivatives.

  • Conjugation with Aromatic Aldehyde:

    • Schiff base formation between the hydrazide group and 4-(propan-2-yl)benzaldehyde under reflux conditions in ethanol.

Example Reaction Conditions

Reagent/StepConditionsYield (%)
o-phenylenediamine + acidAcidic reflux, 3–5 hours~80
Thiol additionBase catalysis, room temp~70
Hydrazide acylationEthanol, reflux, 3 hours~75
Schiff base formationEthanol + acetic acid~85

Analytical Characterization

To confirm the structure and purity, standard analytical techniques are employed:

Spectroscopic Data

  • Infrared (IR) Spectroscopy:

    • Peaks indicating NH stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C=N stretching (~1590 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Signals for aromatic protons (7–8 ppm), aliphatic protons (1–3 ppm), and NH groups (~10 ppm).

    • 13C^{13}C-NMR: Peaks corresponding to carbonyl carbon (~170 ppm) and aromatic carbons (120–150 ppm).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z = 340 confirming molecular weight.

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties due to their ability to inhibit microbial enzymes like dihydrofolate reductase (DHFR). The sulfanyl group may enhance membrane permeability, improving efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Potential

Hydrazide-containing Schiff bases have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting key enzymes in cancer metabolism.

Reported Activities

Activity TypeTarget Organisms/CellsObservations
AntibacterialS. aureus, E. coliMIC values in low µM range
AntifungalC. albicansComparable to fluconazole
AnticancerHuman colorectal carcinomaIC₅₀ < 10 µM in some derivatives

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